molecular formula C19H23N3O3 B2818751 3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid CAS No. 249607-96-3

3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid

Cat. No. B2818751
CAS RN: 249607-96-3
M. Wt: 341.411
InChI Key: BKSNZPUAZBUONA-UHFFFAOYSA-N
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Description

The compound “3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid” is an imidazole derivative . It is also known as Phentolamine , which is used as an alpha-1A adrenergic receptor .


Synthesis Analysis

Imidazole derivatives can be synthesized through a variety of methods. One common method is the one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a phenol group and a methyl group attached to the imidazole ring .


Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including oxidative aromatization reactions of imidazolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely. For example, the boiling point of 4,5-Dihydro-1H-imidazol-2-amine is 178.3±23.0 °C at 760 mmHg .

Scientific Research Applications

Hypertensive Crises Management

Phentolamine has traditionally been used in hypertensive crises due to pheochromocytoma . It acts on both venous and arterial vessels, decreasing total peripheral resistance and venous return .

Extravasation Management

Phentolamine is used for the management of extravasation, which is the leakage of intravenously (IV) infused, and potentially damaging, medications into the extravascular tissue surrounding the site of infusion .

Local Anesthesia Reversal

In the dental realm, it has been used as a reversal agent of oral soft tissue anesthesia . The dosages typically vary from 1 to 5 mg, depending on the amount of local anesthetic used .

Abdominal Cancer Pain

Recent research has suggested applications of Phentolamine for abdominal cancer pain . It works via non-selective competitive blockade of both pre- and post-synaptic alpha-adrenergic receptors .

Neuropathic Pain

Phentolamine has also been suggested for the treatment of neuropathic pain . It has been found to have a positive inotropic and chronotropic effect on the heart .

Erectile Dysfunction Treatment

Phentolamine has been used in the treatment of erectile dysfunction through self-injection of small doses combined with papaverine hydrochloride into the corpus cavernosum .

Enhancing Antibacterial Activity

Phentolamine can enhance the antibacterial activity of macrolide antibiotics against Gram-negative bacteria . It has been found to have synergistic effects when combined with macrolide antibiotics .

Cocaine-induced Cardiovascular Complications

Phentolamine has been successfully used to manage cocaine-induced cardiovascular complications . It helps to counteract severe peripheral vasoconstriction .

Mechanism of Action

Target of Action

Phentolamine acetate primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of vascular smooth muscle tone and systemic blood pressure .

Mode of Action

Phentolamine acetate acts as a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . By binding to these receptors, it inhibits the action of catecholamines, leading to vasodilation of vascular smooth muscles . This vasodilation results in a decrease in systemic vascular resistance and blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by phentolamine acetate involves the adrenergic system . By blocking alpha-1 and alpha-2 adrenergic receptors, phentolamine acetate inhibits the vasoconstrictive effect of catecholamines, leading to vasodilation . This action disrupts the normal feedback mechanisms that regulate norepinephrine release, leading to an increase in heart rate .

Pharmacokinetics

Phentolamine acetate is administered through various routes, including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . The pharmacokinetic properties of phentolamine acetate ensure that it is rapidly distributed and eliminated, allowing for precise control over its therapeutic effects .

Result of Action

The primary molecular effect of phentolamine acetate is the blockade of alpha-1 and alpha-2 adrenergic receptors , leading to vasodilation . On a cellular level, this results in a decrease in systemic vascular resistance and blood pressure . Clinically, this effect is harnessed to treat conditions such as hypertensive episodes and to reverse soft tissue anesthesia .

Action Environment

The action of phentolamine acetate can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy. Furthermore, the compound’s action can be affected by the patient’s physiological state, such as stress levels or pre-existing medical conditions .

Safety and Hazards

Safety and hazards associated with imidazole derivatives can also vary. For example, 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine has hazard statements H315 - H319 - H335, indicating it can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions in the research of imidazole derivatives are promising. Recent advances in the synthesis of imidazoles have opened up new possibilities for the development of novel functional molecules . The therapeutic potential of imidazole containing compounds is also being explored .

properties

IUPAC Name

acetic acid;3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O.C2H4O2/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-2(3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSNZPUAZBUONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid

CAS RN

249607-96-3
Record name 3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol; acetic acid
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